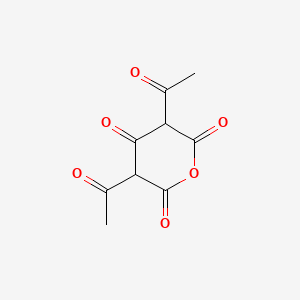

3,5-Diacetyltetrahydropyran-2,4,6-trione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O6 |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

3,5-diacetyloxane-2,4,6-trione |

InChI |

InChI=1S/C9H8O6/c1-3(10)5-7(12)6(4(2)11)9(14)15-8(5)13/h5-6H,1-2H3 |

InChI Key |

QXEVSCSWJUZNSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=O)C(C(=O)OC1=O)C(=O)C |

Origin of Product |

United States |

Methodologies for the Synthesis of 3,5 Diacetyltetrahydropyran 2,4,6 Trione and Its Structural Analogues

Established Synthetic Pathways to 3,5-Diacetyltetrahydropyran-2,4,6-trione

Currently, there is a notable scarcity of dedicated, established synthetic routes for the direct synthesis of this compound in publicly available scientific literature. The compound is listed in chemical catalogs, indicating its existence, but detailed synthetic procedures are not widely disseminated. rsc.org However, based on the known reactivity of its logical precursor, dehydroacetic acid (DHA), and general organic synthesis principles, several plausible pathways can be proposed.

One hypothetical approach involves the oxidative cleavage of the C5-C6 double bond of a suitable dehydroacetic acid derivative . Ozonolysis is a powerful tool for cleaving carbon-carbon double bonds to form carbonyl compounds. libretexts.orgmasterorganicchemistry.comlibretexts.org In this proposed pathway, a derivative of dehydroacetic acid could undergo ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) to potentially form the trione (B1666649) structure. masterorganicchemistry.com The initial alkene would be cleaved, and the subsequent oxidation would convert the resulting fragments into carbonyl groups.

Another potential route could be the stepwise oxidation of dehydroacetic acid . This would involve the selective oxidation of the C6-methyl group and the enolic hydroxyl group at C4. Catalytic oxidation methods, potentially using metal catalysts, could be explored for the transformation of the methyl group into a carbonyl function. nih.gov The oxidation of the enolic hydroxyl group to a ketone would complete the formation of the trione ring.

A third speculative pathway could involve a ring-opening and subsequent re-cyclization strategy . Dehydroacetic acid can undergo ring-opening reactions under certain conditions. wisconsin.edu The resulting acyclic intermediate could then be modified and induced to re-cyclize in a manner that forms the desired tetrahydropyran-2,4,6-trione ring system. This might involve the introduction of the second acetyl group and the oxidation of the appropriate carbon atoms prior to the final cyclization step.

Precursor Chemistry: Dehydroacetic Acid and Related β-Dicarbonyl Compounds

The chemistry of this compound is intrinsically linked to its most probable precursor, Dehydroacetic Acid (DHA) . DHA, with the IUPAC name 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, is a versatile and reactive organic compound. nist.gov It is classified as a pyrone derivative and is typically synthesized through the base-catalyzed dimerization of diketene. mdpi.com

Dehydroacetic acid itself is a β-dicarbonyl compound, a class of molecules characterized by two carbonyl groups separated by a single carbon atom. This structural feature imparts significant reactivity, particularly the acidity of the methylene (B1212753) protons located between the carbonyl groups. The reactivity of DHA has been extensively studied, leading to the synthesis of a wide array of heterocyclic systems. researchgate.net For instance, condensation reactions of DHA with various nucleophiles are well-documented.

The bromination of dehydroacetic acid has been shown to occur selectively at different positions, yielding compounds such as 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, which can serve as a precursor for further functionalization. researchgate.net Furthermore, condensation reactions of DHA with compounds like ethyl acetoacetate (B1235776) can lead to the formation of more complex pyran-2,4-dione systems. researchgate.net

The table below summarizes key properties of Dehydroacetic Acid (DHA).

| Property | Value |

| IUPAC Name | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-4-one |

| CAS Number | 520-45-6 |

| Molecular Formula | C₈H₈O₄ |

| Molar Mass | 168.1467 g/mol |

| Appearance | White crystalline powder |

Novel Synthetic Strategies and Methodological Advancements for the this compound Core

While direct novel synthetic strategies for this compound are not explicitly reported, advancements in the synthesis of related pyran and dicarbonyl compounds offer potential avenues for exploration.

One area of innovation lies in the use of domino reactions or cascade cyclizations . These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient approach to complex molecules. A domino ring-opening/cyclization (DROC) of activated aziridines and epoxides has been developed, showcasing a strategy that could potentially be adapted for the synthesis of complex heterocyclic systems like the target molecule. rsc.org

Another promising direction is the application of modern catalytic methods . For instance, the condensation of dehydroacetic acid with polyfluoroalkyl-containing ethyl esters in the presence of a strong base like lithium hydride has been used to synthesize 3-acetoacetyl-4-hydroxy-6-methylpyrones, which can then be cyclized to form pyrano[4,3-b]pyran-4,5-diones. rsc.org This demonstrates the feasibility of building more complex fused ring systems from a DHA scaffold.

The development of new catalysts for cycloaddition reactions also presents opportunities. For example, the synthesis of various thiopyran derivatives has been achieved through [4+2] cycloaddition reactions, highlighting the versatility of this approach in constructing six-membered heterocyclic rings. nih.gov Adapting such cycloaddition strategies to oxygen-containing systems could provide a novel entry to the tetrahydropyran-2,4,6-trione core.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. While specific green chemistry approaches for this compound have not been detailed, general trends in the synthesis of related pyran derivatives can be extrapolated.

A key focus of green chemistry is the use of environmentally benign catalysts and solvents . For example, the synthesis of fused pyrano[2,3-b]pyrans has been achieved using ammonium (B1175870) acetate (B1210297) as a green catalyst in acetic acid, involving a formal oxa-[3+3] cycloaddition. youtube.com Such approaches avoid the use of heavy metals and harsh reaction conditions.

Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction rates, improve yields, and reduce side reactions. A novel, green, and rapid methodology for the high-yield production of pyran-2,4-dione scaffolds has been reported using microwave irradiation. researchgate.net This method could potentially be adapted for the synthesis of the target trione.

Furthermore, the development of acid/base-steered cascade cyclizations offers an efficient and atom-economical route to complex heterocycles. nih.gov By carefully selecting the catalyst (acid or base), different reaction pathways can be favored, leading to diverse products from the same starting materials, which aligns with the green chemistry principle of maximizing atom economy.

Intramolecular Dynamics and Tautomeric Equilibria of 3,5 Diacetyltetrahydropyran 2,4,6 Trione

Exploration of Tautomeric Forms within the 3,5-Diacetyltetrahydropyran-2,4,6-trione System

This compound exists as a complex tautomeric system. Primarily, it manifests as a double tautomeric system where one of the carbonyl carbons of the anhydride (B1165640) part of the molecule is involved. rsc.org This equilibrium is a dynamic interplay between different keto and enol forms.

Studies utilizing deuterium (B1214612) isotope effects on 13C NMR chemical shifts have been instrumental in elucidating these tautomeric structures. rsc.org The data reveals the presence of multiple species in equilibrium. The primary tautomeric forms involve the enolization of the acetyl groups in relation to the pyran ring's carbonyl groups.

A notable characteristic of this system is the existence of a minor symmetrical isomer. rsc.org This isomer is distinguished by the presence of two intramolecular hydrogen bonds that are directed towards the same acceptor atom. rsc.org This particular arrangement leads to an isotopic perturbation of the hydroxyl (OH) proton resonance when deuterium is substituted, providing clear evidence for its structure. rsc.org

The tautomerism observed in this compound is analogous to that seen in other β-dicarbonyl and related compounds, where the keto-enol equilibrium is a defining feature of their chemical behavior.

Table 1: Predominant Tautomeric Forms of this compound

| Tautomer Description | Key Structural Features |

| Double Tautomeric System | Involves one of the anhydride carbonyl carbons. rsc.org |

| Minor Symmetrical Isomer | Contains two intramolecular hydrogen bonds to the same acceptor. rsc.org |

Intramolecular Hydrogen Bonding Networks and Their Influence on Tautomerism in this compound

Intramolecular hydrogen bonds are a critical factor in determining the stability and preference of the different tautomeric forms of this compound. These non-covalent interactions significantly influence the molecule's geometry and the position of the tautomeric equilibrium.

In the predominant tautomeric forms, hydrogen bonds form between the enolic hydroxyl groups and the carbonyl oxygen atoms of the pyran ring or the adjacent acetyl group. The strength of these hydrogen bonds is a key determinant of tautomer stability.

The minor symmetrical isomer of this compound is particularly interesting due to its unique hydrogen bonding network, where two intramolecular hydrogen bonds are formed to a single acceptor oxygen atom. rsc.org This arrangement is less common and highlights the complex interplay of electronic and steric factors within the molecule. The strength of these hydrogen bonds can be inferred from the two-bond deuterium isotope effects on the 13C NMR chemical shifts, which are related to the bond orders of the linkages between the hydrogen bond donor and acceptor atoms. rsc.org

The presence and strength of these intramolecular hydrogen bonds are crucial for stabilizing the enol forms, often making them the predominant species in various environments.

Isomeric Configurations and Conformational Analysis of this compound

Beyond tautomerism, the isomeric and conformational landscape of this compound is also a subject of study. The tetrahydropyran (B127337) ring can, in principle, adopt various conformations, such as chair, boat, or twist-boat forms. However, the extensive conjugation and intramolecular hydrogen bonding in the predominant enol tautomers likely impose significant rigidity on the molecule, favoring a more planar conformation for the ring system.

The orientation of the two acetyl groups relative to the pyran ring also contributes to the possible isomeric configurations. These can exist in different rotational arrangements, or rotamers, around the C-C single bonds connecting them to the ring. The specific conformation adopted will be the one that minimizes steric hindrance and maximizes the stabilizing effects of the intramolecular hydrogen bonds.

Computational methods, such as Density Functional Theory (DFT), are often employed to model the potential energy surface of such molecules and to predict the relative stabilities of different conformers and isomers. These theoretical approaches, in conjunction with experimental data from techniques like NMR spectroscopy, provide a comprehensive understanding of the molecule's three-dimensional structure.

Solvent Effects on Tautomeric Equilibria and Conformational Preferences of this compound

The equilibrium between the different tautomers and conformers of this compound is sensitive to the surrounding solvent environment. The polarity and hydrogen-bonding capability of the solvent can significantly influence the relative stability of the keto and enol forms.

In general, polar protic solvents can stabilize both the keto and enol forms through hydrogen bonding. However, they can also compete with the intramolecular hydrogen bonds, potentially shifting the equilibrium. Polar aprotic solvents, on the other hand, can stabilize the dipole moments of the tautomers. Nonpolar solvents are less likely to disrupt the intramolecular hydrogen bonds, which may favor the enol forms that benefit from this internal stabilization.

The choice of solvent can therefore be used to manipulate the tautomeric ratio. For instance, in a study of the related compound 1,3,5-trihydroxy-2,4,6-trimethylsulfonic acid, quantum chemical calculations highlighted the importance of implicit methanol (B129727) solvent on the relative stabilities of its tautomers. rsc.org While specific studies on the solvent effects on this compound are not detailed in the provided results, the principles observed for similar β-dicarbonyl systems are applicable. The interplay between solute-solvent interactions and the inherent intramolecular forces dictates the final conformational and tautomeric state of the molecule in solution.

Advanced Spectroscopic Characterization of 3,5 Diacetyltetrahydropyran 2,4,6 Trione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Structural Elucidation

A complete analysis using ¹H, ¹³C, and ¹⁵N NMR spectroscopy, along with two-dimensional techniques, is crucial for understanding the complex structure and potential tautomerism of 3,5-Diacetyltetrahydropyran-2,4,6-trione. However, specific chemical shift data, coupling constants, and correlation spectra are not documented in accessible literature.

¹H NMR Chemical Shift Analysis and Proton Exchange Studies

Detailed ¹H NMR data, which would reveal the number of unique proton environments, their chemical shifts, and splitting patterns, is unavailable. Such data would be instrumental in identifying the presence of different tautomers in solution and studying the dynamics of proton exchange.

¹³C NMR Chemical Shift Analysis and Deuterium (B1214612) Isotope Effects on Chemical Shifts

Similarly, ¹³C NMR spectral data, essential for identifying the carbon skeleton and the chemical environment of each carbon atom, could not be located. The application of deuterium isotope effects would further aid in the assignment of signals and the study of tautomeric equilibria.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Comprehensive Structural Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex structure of this compound. COSY spectra would establish proton-proton correlations, while HSQC and HMBC spectra would provide vital information on one-bond and multiple-bond carbon-proton connectivities, respectively. The absence of this data precludes a comprehensive structural assignment.

¹⁵N NMR Investigations for Nitrogen-Containing Derivatives

For any nitrogen-containing derivatives of this compound, ¹⁵N NMR spectroscopy would offer direct insight into the electronic environment of the nitrogen atoms. However, no such studies or corresponding data have been reported.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Detection

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for detecting hydrogen bonding, which is expected to be a significant feature in the potential tautomers of this compound. The characteristic vibrational frequencies for the carbonyl groups (both ketone and ester) and any potential enol hydroxyl groups would provide critical structural information. Unfortunately, specific IR spectral data for this compound is not available.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula of C₉H₈O₆. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure and the stability of its fragments. This crucial analytical data remains unreported in the public domain.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Arrangement

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for the specific compound this compound. While the technique of X-ray crystallography is a powerful tool for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, it appears that a single-crystal X-ray diffraction study for this particular molecule has not been reported or is not publicly accessible.

Although crystallographic data is not available for this compound, studies on related pyran derivatives and cyclic β-triketones have been conducted. For instance, the crystal structures of various substituted pyran systems have been determined, offering insights into the conformational preferences of the tetrahydropyran (B127337) ring, which can adopt chair, boat, or twist-boat conformations depending on the nature and position of its substituents. Similarly, X-ray analyses of other cyclic triketones have provided valuable information on the influence of multiple carbonyl groups on molecular geometry and intermolecular packing.

However, without a specific crystallographic study on this compound, any discussion of its solid-state structure remains speculative. The presence of two acetyl groups and three keto groups on the tetrahydropyran ring suggests a complex interplay of steric and electronic effects that would significantly influence its conformation and crystal packing. The determination of its crystal structure would be a valuable contribution to the field, providing a benchmark for computational modeling and a deeper understanding of its chemical and physical properties.

Given the lack of empirical data, no data tables on crystallographic parameters, bond lengths, or intermolecular interactions for this compound can be presented.

Reaction Mechanisms and Reactivity of 3,5 Diacetyltetrahydropyran 2,4,6 Trione

Nucleophilic and Electrophilic Reactivity of the Trione (B1666649) Moiety

The reactivity of 3,5-Diacetyltetrahydropyran-2,4,6-trione is largely dictated by the electrophilic nature of the carbonyl carbons within the trione system. These carbons are susceptible to attack by various nucleophiles. The pyran-2-one ring system, in general, possesses electrophilic sites at positions 2, 4, and 6, as well as on the acetyl groups. researchgate.net Conversely, the carbon at the 5-position can act as a nucleophilic center. researchgate.net

The presence of multiple carbonyl groups enhances the electrophilicity of the ring carbons, facilitating reactions with a wide range of nucleophiles. This reactivity is central to the utility of pyran-2-one derivatives as building blocks for the synthesis of diverse heterocyclic compounds. researchgate.net

Formation and Reactivity of Schiff's Bases Derived from this compound

Schiff bases are readily formed through the condensation reaction of primary amines with the carbonyl groups of this compound. nih.gov These reactions typically involve the nucleophilic addition of the amine to a carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-C=N-) group. The stability of the resulting Schiff base can be influenced by the nature of the amine, with those derived from aromatic amines generally exhibiting greater stability than their aliphatic counterparts. dergipark.org.tr

Schiff bases derived from related trione structures, such as 1,3,5-triketones, have been synthesized by reacting the triketone with alkanediamines. rsc.org These Schiff base ligands are notable for their ability to form stable complexes with a variety of metal ions. nih.gov The imine nitrogen and adjacent functional groups create effective chelation sites, leading to the formation of coordination compounds with interesting stereochemical properties.

The reactivity of these Schiff bases extends to their metal complexes, which often exhibit enhanced biological activities compared to the free ligands. This has led to considerable interest in their synthesis and characterization for potential applications in medicinal chemistry.

Cyclization and Condensation Reactions Involving the this compound Scaffold

The this compound scaffold is a versatile platform for various cyclization and condensation reactions, leading to the formation of a wide array of fused and spiro heterocyclic systems. nih.gov The reactive nature of the trione moiety allows it to participate in intramolecular reactions, such as the Dieckmann condensation, which is an internal Claisen reaction that forms a cyclic β-keto ester from a diester. youtube.comyoutube.com

Pyran-2-one derivatives can undergo intramolecular cyclization where an amino group attacks a lactonic carbonyl group, leading to the opening of the pyran ring and the formation of new heterocyclic structures like pyrazolyl diketones. researchgate.net These intermediates can then be dehydrated to yield pyrano[b]pyrazole derivatives. researchgate.net

Furthermore, multi-component reactions involving similar dione structures, like cyclohexan-1,3-dione, have been shown to produce fused pyran and pyridine derivatives. nih.gov One-pot condensation-cyclization cascade reactions have also been successfully employed for the synthesis of condensed heterocycles. nih.gov These strategies highlight the potential of the this compound scaffold in diversity-oriented synthesis to generate complex molecular architectures. nih.govmdpi.com

Metal Chelation and Coordination Chemistry of this compound Derivatives

Derivatives of this compound, particularly its Schiff bases, are excellent ligands for the chelation of metal ions. nih.gov The arrangement of donor atoms, typically nitrogen and oxygen, in these ligands facilitates the formation of stable coordination complexes with various transition metals. nih.gov

Schiff base ligands derived from similar β-diketone structures can act as tridentate or tetradentate ligands, coordinating with metal ions through the imine nitrogen and hydroxyl or carbonyl oxygen atoms. nih.govresearchgate.netcumhuriyet.edu.tr The resulting metal complexes often exhibit well-defined geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. nih.gov

The coordination chemistry of these compounds is of significant interest due to the diverse structural and electronic properties of the resulting metal complexes. The metal-to-ligand ratio in these complexes is often found to be 1:1 or 1:2. nih.gov The coordination of the metal can significantly alter the properties of the ligand, including its reactivity and biological activity. nih.gov

Interactive Data Table: Metal Complexes of Related Schiff Base Ligands

Below is a summary of representative metal complexes formed from Schiff base ligands with structural similarities to derivatives of this compound.

| Metal Ion | Ligand Type | Coordination Geometry | Metal:Ligand Ratio | Reference |

| Cu(II) | Tridentate Schiff Base | Tetrahedral | 1:1 | nih.gov |

| Ni(II) | Tridentate Schiff Base | Tetrahedral | 1:1 | nih.gov |

| Cr(III) | Tridentate Schiff Base | Octahedral | 1:1 | nih.gov |

| Mn(II) | Tridentate Schiff Base | Octahedral | 1:1 | nih.gov |

| Fe(III) | Tridentate Schiff Base | Octahedral | 1:1 | nih.gov |

| Zn(II) | Tridentate Schiff Base | Octahedral | 1:1 | nih.gov |

| Cd(II) | Tridentate Schiff Base | Octahedral | 1:1 | nih.gov |

| Co(II) | Tetradentate Schiff Base | - | - | researchgate.netcumhuriyet.edu.tr |

Computational Chemistry and Theoretical Investigations of 3,5 Diacetyltetrahydropyran 2,4,6 Trione

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool for elucidating the molecular geometry and electronic characteristics of 3,5-Diacetyltetrahydropyran-2,4,6-trione. Research has confirmed that the compound predominantly exists not in its trione (B1666649) form but as its more stable enol tautomer, specifically 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net

Theoretical calculations, such as those employing the B3LYP functional with the 6-31+G(d,p) basis set, have been used to optimize the ground-state geometry of all potential tautomers and conformers. researchgate.netnih.gov These studies consistently identify the enolic form as the most stable structure. The stability of this form is largely attributed to the presence of conjugated bonds, which would be absent in the triketo form. nih.gov Further analysis using the AM1 molecular modeling method also concluded that the compound exists as the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one tautomer in both solution and the solid state. researchgate.net

The electronic structure has been investigated through analysis of molecular orbitals (MOs). The HOMO→LUMO transition was identified as the least energetic, optically active transition, which is characterized as an n→π* transition. researchgate.netnih.gov This analysis provides fundamental information on the electronic behavior and photoreactivity of the molecule.

Theoretical Prediction of Tautomeric Preferences and Energy Barriers

Theoretical studies have been crucial in understanding the tautomeric equilibrium of this compound. The compound can theoretically exist in several forms, but computational models have definitively shown the prevalence of specific enol tautomers over the triketo form.

The contribution of the triketo tautomer is considered negligible, as its formation would lead to a loss of stability due to the disruption of conjugation within the pyran ring. nih.gov The research focuses on two primary enol tautomers: an endo-cyclic form and an exo-cyclic form. DFT calculations have determined that the endo-cyclic enol is the more stable of the two. nih.gov

The relative populations of these tautomers are influenced by the solvent environment. Calculations of free energies in different solvents revealed that while the primary enol tautomer (Type A) is dominant, the proportion of the less stable tautomer (Type B) increases in nonpolar solvents, though it does not exceed 13%. researchgate.net This demonstrates the significant role of solvent polarity in shifting the tautomeric equilibrium.

| Tautomer Information | Finding | Source(s) |

| Predominant Form | The 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (enol) tautomer is the most stable in solution and solid state. | researchgate.netnih.gov |

| Triketo Form | The contribution of the triketo form is negligible due to the loss of stabilizing conjugation. | nih.gov |

| Enol Conformers | The endo-cyclic enol form is more stable than the exo-cyclic enol form. | nih.gov |

| Solvent Effects | The population of the dominant enol tautomer is highest, though the proportion of minor tautomers can increase in non-polar solvents. | researchgate.net |

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

NMR Spectroscopy: Theoretical and experimental NMR studies have been combined to analyze the compound's structure. researchgate.net A key finding is the observation of a highly deshielded proton peak at 17.28 ppm in the ¹H NMR spectrum, which is characteristic of an enolic hydroxyl group involved in a strong intramolecular hydrogen bond. researchgate.net The absence of a methine proton signal further rules out the presence of the triketone form in solution. researchgate.net These experimental observations are in excellent agreement with the computationally predicted enol structure.

Vibrational Spectroscopy: DFT calculations have been employed to reproduce and classify the bands observed in experimental IR and Raman spectra. researchgate.net This computational analysis allows for a detailed assignment of vibrational modes, confirming the molecular structure and characterizing features such as the intramolecular hydrogen bond. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TDDFT) methods have been used to simulate the UV absorption spectrum of the molecule. researchgate.netnih.gov These calculations help in understanding the electronic transitions responsible for the observed absorption bands. researchgate.netnih.gov

| Spectroscopic Parameter | Computational Method | Key Finding | Source(s) |

| ¹H NMR Chemical Shift | Molecular Modeling (AM1) | Prediction of an enolic structure consistent with the experimental ¹H NMR peak at 17.28 ppm, indicating an intramolecularly hydrogen-bonded OH group. | researchgate.net |

| Vibrational Frequencies | DFT | Calculations successfully reproduced experimental IR and Raman spectra, allowing for the classification of vibrational bands. | researchgate.net |

| Electronic Transitions | TDDFT (B3LYP/6-31+G(d,p)) | Calculation of UV absorption spectra and analysis of the electronic transitions (e.g., HOMO→LUMO). | researchgate.netnih.gov |

Derivatives and Functionalization of the 3,5 Diacetyltetrahydropyran 2,4,6 Trione Scaffold

Synthesis of Novel Heterocyclic Derivatives from 3,5-Diacetyltetrahydropyran-2,4,6-trione.core.ac.ukwikipedia.org

The presence of 1,3-dicarbonyl-like systems within the this compound molecule makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings through condensation reactions.

Pyrazoles and Isoxazoles: Drawing parallels from the well-established chemistry of 1,3-dicarbonyl compounds, the reaction of this compound with hydrazine (B178648) and its derivatives is expected to yield pyrazole-fused or substituted pyran-triones. youtube.comorgsyn.org Similarly, condensation with hydroxylamine (B1172632) should lead to the formation of isoxazole (B147169) derivatives. organic-chemistry.orgyoutube.com These reactions typically proceed through the initial formation of a hydrazone or oxime at one of the acetyl carbonyls, followed by an intramolecular cyclization and dehydration.

| Reagent | Resulting Heterocycle | Reaction Principle |

| Hydrazine (NH₂NH₂) | Pyrazole | Condensation and cyclization |

| Hydroxylamine (NH₂OH) | Isoxazole | Condensation and cyclization |

Pyrimidines: The reaction of the acetyl groups with amidines or ureas can be a pathway to pyrimidine (B1678525) derivatives. This is analogous to the synthesis of pyrimidines from other 1,3-dicarbonyl compounds. asu-edu.ruresearchgate.netmdpi.com

Schiff Bases and Enaminones: Research has shown that this compound reacts with various aromatic amines to form Schiff bases. Spectroscopic studies of the products derived from 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, a related compound, indicate that the resulting Schiff's bases exist predominantly in the keto-amine tautomeric form. This suggests that the products of similar reactions with this compound would also form stable enaminone structures.

Modification of Acetyl and Trione (B1666649) Moieties for Enhanced Reactivity

The acetyl and trione groups are the primary sites for chemical transformations, allowing for the enhancement of the molecule's reactivity and the introduction of further functionalities.

Modification of Acetyl Groups: The carbonyl groups of the acetyl moieties are susceptible to a variety of nucleophilic addition and condensation reactions.

Knoevenagel Condensation: The active methylene (B1212753) groups within the pyran-trione ring, activated by the adjacent carbonyls, can participate in Knoevenagel condensation with aldehydes and ketones. wikipedia.orgrsc.orgorganic-chemistry.org This reaction would lead to the formation of α,β-unsaturated systems, which are valuable intermediates for further reactions.

Halogenation: The methyl groups of the acetyl moieties can be halogenated under appropriate conditions to introduce reactive handles for subsequent nucleophilic substitution reactions.

Modification of the Trione Moiety: The trione system, being part of a cyclic anhydride-like structure, exhibits its own unique reactivity.

Ring Opening: The pyran-trione ring can potentially be opened by nucleophiles such as alcohols or amines, leading to linear derivatives with multiple functional groups.

Selective Reduction: Selective reduction of one or more carbonyl groups within the trione moiety could lead to a variety of hydroxylated pyran derivatives, significantly altering the chemical properties of the scaffold.

Strategies for Introducing Diverse Functionalities onto the Pyran-Trione Ring

Beyond the direct modification of the existing functional groups, various strategies can be employed to introduce new functionalities onto the pyran-trione ring itself.

Michael Addition: The α,β-unsaturated derivatives obtained from Knoevenagel condensation (as mentioned in 7.2) can act as Michael acceptors. nih.govbuchler-gmbh.comresearchgate.net This allows for the conjugate addition of a wide range of nucleophiles, including amines, thiols, and carbanions, leading to the introduction of diverse side chains onto the pyran-trione backbone.

Alkylation and Acylation: The acidic protons on the carbon atoms of the pyran-trione ring can be removed by a suitable base to generate a nucleophilic enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to introduce alkyl or acyl groups at these positions. This strategy provides a direct method for carbon-carbon bond formation on the heterocyclic core.

| Reaction Type | Reagent Type | Functional Group Introduced |

| Michael Addition | Nucleophiles (e.g., R₂NH, RSH) | Amino, Thioether side chains |

| Alkylation | Alkyl halides (R-X) | Alkyl groups |

| Acylation | Acyl chlorides (RCOCl) | Acyl groups |

By leveraging these synthetic strategies, the this compound scaffold can be elaborated into a vast library of complex molecules with tailored properties.

Supramolecular Chemistry and Advanced Materials Science Potential of 3,5 Diacetyltetrahydropyran 2,4,6 Trione Analogues

Design Principles for Self-Assembly Based on Hydrogen Bonding and Other Non-Covalent Interactions

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. This process is governed by a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The molecular framework of 3,5-diacetyltetrahydropyran-2,4,6-trione analogues offers a rich arrangement of functional groups capable of participating in these interactions, making them promising candidates for the construction of intricate supramolecular assemblies.

The primary driving force for the self-assembly of pyran-trione derivatives is expected to be hydrogen bonding . The carbonyl oxygen atoms of the pyran ring and the acetyl substituents can act as hydrogen bond acceptors. Should the molecule exist in its enol form, the resulting hydroxyl groups would serve as excellent hydrogen bond donors. This duality allows for the formation of robust and directional hydrogen-bonded networks. For instance, the self-assembly of molecules containing similar functionalities, such as 2,4,6-trihydroxybenzoic acid, demonstrates how intramolecular hydrogen bonding can enforce planarity and direct intermolecular interactions. researchgate.net This principle can be extrapolated to pyran-trione analogues, where specific hydrogen bonding motifs could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional architectures.

Host-Guest Chemistry Applications Involving Pyran-Trione Derivatives

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. The inherent structural features of this compound and its derivatives suggest their potential utility as components in host-guest systems.

Derivatives of pyran-trione could be envisioned to act as guest molecules . Their relatively compact size and the presence of multiple polar functional groups would allow them to be encapsulated within the hydrophobic cavities of larger host molecules such as cucurbit[n]urils or cyclodextrins. rsc.org The interactions driving the formation of such complexes would likely be a combination of hydrophobic effects and hydrogen bonding between the guest's carbonyl groups and the host's portal oxygens or hydroxyl groups.

More intriguingly, appropriately designed pyran-trione analogues could function as host molecules . By incorporating this scaffold into a larger, pre-organized macrocyclic or cage-like structure, a cavity could be created that is lined with the polar carbonyl groups of the pyran-trione unit. Such a polar cavity would be well-suited for the recognition and binding of small, polar guest molecules or cations. The binding process would be driven by a combination of hydrogen bonding and ion-dipole interactions. This concept is analogous to how other synthetic receptors with well-defined cavities are used for molecular recognition. nih.gov The ability to tune the size and shape of the binding cavity by modifying the substituents on the pyran-trione core would allow for the development of hosts with high selectivity for specific guests.

Potential for Mechanically Interlocked Molecular Architectures

Mechanically interlocked molecular architectures (MIMAs) are molecules in which two or more components are linked not by covalent bonds, but by their topology. wikipedia.org Prominent examples of MIMAs include catenanes (consisting of two or more interlocked rings) and rotaxanes (a dumbbell-shaped molecule threaded through a macrocycle). wikipedia.orgresearchgate.net The synthesis of these complex structures often relies on template-directed strategies, where non-covalent interactions are used to pre-organize the components before the final covalent bond formation that locks them together.

Analogues of this compound could serve as key components in the construction of MIMAs. The multiple carbonyl groups present in the pyran-trione scaffold can act as recognition sites for complementary functional groups on another component, guiding the formation of a pre-rotaxane or pre-catenane assembly. For example, a linear molecule containing a pyran-trione unit could act as the "thread" in a rotaxane synthesis. A macrocycle with hydrogen bond donor groups could then be threaded onto this thread, with the pyran-trione acting as a "station" for the macrocycle to reside at, held in place by hydrogen bonds. Subsequent attachment of bulky "stopper" groups to the ends of the thread would result in a mechanically interlocked rotaxane.

The potential for pyran-trione derivatives to participate in the formation of MIMAs opens up possibilities for the development of molecular machines. The movement of the interlocked components relative to one another can be controlled by external stimuli, such as changes in solvent polarity, pH, or temperature, which would modulate the non-covalent interactions at the pyran-trione recognition site. osti.gov

Exploration of this compound Analogues in the Development of Functional Organic Materials

The unique electronic and structural properties of this compound analogues make them attractive building blocks for the creation of functional organic materials. By strategically modifying the core structure and incorporating it into larger, extended systems, materials with tailored optical, electronic, and responsive properties could be realized.

One area of potential is in the development of luminescent materials . The pyran-2-one scaffold, a substructure of the target molecule, is found in many fluorescent compounds. researchgate.net By introducing chromophoric units to the this compound framework, it may be possible to create novel fluorescent materials. The aggregation of these molecules, guided by the self-assembly principles discussed earlier, could lead to materials with interesting solid-state emission properties, such as aggregation-induced emission (AIE).

Furthermore, the incorporation of pyran-trione analogues into polymeric structures could lead to functional polymers with unique characteristics. For example, polymers containing pyran-trione units in the backbone or as pendant groups could exhibit specific recognition properties, allowing them to act as sensors for certain analytes. The ability of the pyran-trione unit to participate in dynamic non-covalent interactions could also be exploited to create self-healing polymers or materials with tunable mechanical properties.

Broader Context in Chemical Biology and Advanced Synthetic Applications

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The structure of 3,5-Diacetyltetrahydropyran-2,4,6-trione is rich in functionality, making it a potentially versatile building block in organic synthesis. The tetrahydropyran (B127337) ring is a common motif in a vast number of biologically active natural products. organic-chemistry.org The presence of multiple ketone and acetyl groups offers numerous sites for chemical modification, allowing for the construction of diverse and complex molecular scaffolds.

While specific reactions involving this compound are not extensively documented, the reactivity of related pyranone systems provides insight into its potential synthetic utility. For instance, pyran-2-ones are widely recognized as valuable building blocks in the synthesis of a variety of heterocyclic compounds. researchgate.net The dicarbonyl and acetyl functionalities in this compound could, in principle, participate in a range of condensation and cyclization reactions. For example, the acetyl groups could undergo aldol-type reactions to form larger, more complex structures. researchgate.net

The synthesis of functionalized tetrahydropyrans is a significant area of research in organic chemistry. organic-chemistry.org Methodologies for creating substituted pyran rings often involve cyclization reactions of linear precursors. nih.govnih.gov The synthesis of this compound itself likely involves the cyclization of a polycarbonyl precursor. Once formed, this highly functionalized heterocycle could serve as a starting point for the synthesis of novel polycyclic systems through intramolecular reactions or by reacting with other molecules. The reactivity of the trione (B1666649) system is highlighted by the reactions of similar compounds, such as 2,2′,2″-(2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid derivatives, which undergo ring-opening and recyclization reactions with nucleophiles. researchgate.net

Interactions with Biomolecules: Beyond Direct Pharmacological Activity

The interaction of small molecules with biomolecules is fundamental to drug discovery and chemical biology. While there is no specific data on the biomolecular interactions of this compound, the activities of related pyranone and trione-containing compounds offer valuable insights into its potential.

Pyrone derivatives have been isolated from natural sources and have shown a range of biological activities, including antitumor properties. frontiersin.orgnih.gov This suggests that the pyranone scaffold can interact with biological targets. For example, pyrimidine-2,4,6-triones, which share the trione feature, have been identified as a new class of matrix metalloproteinase inhibitors and as activators of voltage-gated L-type Ca2+ channels. nih.govnih.govnih.govscispace.com These findings indicate that the trione functionality can be a key pharmacophore for interacting with enzyme active sites or ion channels.

Furthermore, the reactivity of the compound could lead to covalent interactions with biomolecules. The electrophilic nature of the carbonyl groups could make them susceptible to nucleophilic attack from amino acid residues within a protein, leading to irreversible inhibition. Understanding these potential interactions is crucial for exploring the compound's utility as a chemical probe or a lead for drug development.

Future Research Directions and Emerging Methodologies for 3,5 Diacetyltetrahydropyran 2,4,6 Trione Chemistry

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A profound understanding of the reaction mechanisms governing the transformations of 3,5-Diacetyltetrahydropyran-2,4,6-trione is paramount for the rational design of new synthetic routes and the optimization of existing ones. The transient nature of intermediates in the reactions of such a highly functionalized molecule necessitates the use of advanced, time-resolved spectroscopic techniques.

Future investigations should prioritize the application of in-situ Infrared (IR) spectroscopy and real-time Nuclear Magnetic Resonance (NMR) spectroscopy . eurekalert.orgarxiv.orgyoutube.comnih.govcmu.edunih.gov These powerful analytical tools allow for the direct observation and characterization of reactive intermediates and transition states as they form and decay during a chemical reaction. For instance, in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed to monitor the progress of multicomponent reactions leading to the formation of the pyran-trione scaffold or its derivatives, providing invaluable kinetic and mechanistic data. nih.govresearchgate.net By tracking the appearance and disappearance of characteristic vibrational bands corresponding to reactants, intermediates, and products, researchers can elucidate complex reaction pathways.

Illustrative Application of In-Situ FTIR in Mechanistic Studies:

| Time (minutes) | Wavenumber (cm⁻¹) of Key Species | Inferred Mechanistic Step |

| 0 | 1720 (Aldehyde C=O), 1680 (Keto-ester C=O) | Initial reactants |

| 5 | 1640 (C=C of Knoevenagel adduct) | Knoevenagel condensation |

| 15 | 1700 (Disappearance of enone), 1750 (Ring C=O) | Michael addition and cyclization |

| 30 | Stable signals corresponding to product | Reaction completion |

Similarly, real-time NMR studies, particularly using rapid-injection techniques, can offer detailed structural information on intermediates in solution. This would be especially valuable for distinguishing between different isomeric and tautomeric forms of this compound and its reaction products, a task that can be challenging with other techniques. The combination of these spectroscopic methods with computational modeling will provide a holistic view of the reaction landscape. nih.gov

High-Throughput Synthesis and Screening for Novel Derivatives with Targeted Reactivity

The structural complexity of this compound offers a vast chemical space for the generation of novel derivatives. High-throughput synthesis (HTS) and screening methodologies are indispensable for efficiently exploring this space. pharmaron.comnih.govresearchgate.net Automated synthesis platforms can be programmed to perform a large number of reactions in parallel, varying substituents and reaction conditions to rapidly generate extensive libraries of pyran-trione analogs. researchgate.net

These libraries can then be subjected to high-throughput screening to identify compounds with desired properties, such as specific biological activities or catalytic capabilities. pharmaron.comnih.govnih.govnih.govscielo.br For example, a library of this compound derivatives could be screened against a panel of enzymes or cellular assays to discover new potential therapeutic agents. nih.govnih.govscielo.br The reactivity of the acetyl groups and the trione (B1666649) system allows for a wide range of derivatization strategies, including the formation of enamines, Schiff bases, and various heterocyclic condensation products. nih.govresearchgate.net

Example of a High-Throughput Screening Cascade for Pyran-Trione Derivatives:

| Library Plate | Compound Scaffold | Screening Assay | Hit Identification |

| PT-001 | 3-Aryl-5-acetyltetrahydropyran-2,4,6-trione | Kinase Inhibition Panel | Compounds with >50% inhibition of Target Kinase X |

| PT-002 | 3,5-Bis(enamino)tetrahydropyran-2,4,6-trione | Antibacterial Growth Assay | Compounds with MIC < 10 µg/mL against S. aureus |

| PT-003 | Spiro-heterocyclic pyran-triones | Apoptosis Induction in Cancer Cells | Compounds inducing >3-fold caspase-3 activation |

The data generated from such high-throughput campaigns will be instrumental in establishing structure-activity relationships (SAR) and guiding the design of next-generation compounds with enhanced potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery of Pyran-Trione Systems

The convergence of chemistry with Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the process of molecular design and discovery. eurekalert.orgcmu.edursc.orgresearchgate.netresearchgate.netyoutube.comyoutube.com For the this compound system, AI and ML can be applied in several key areas.

Firstly, predictive models can be developed to forecast the reactivity and regioselectivity of reactions involving the pyran-trione scaffold. rsc.orgresearchgate.net By training ML algorithms on existing experimental data or data generated from computational chemistry, it is possible to predict the likely outcome of a reaction under a given set of conditions, thereby reducing the need for extensive trial-and-error experimentation. rsc.orgresearchgate.netnih.gov

Secondly, generative AI models can be employed to design novel pyran-trione derivatives with specific desired properties. eurekalert.orgnih.gov These models can learn the underlying patterns in chemical space and propose new molecular structures that are likely to be active against a particular biological target or possess certain physicochemical characteristics.

Illustrative AI/ML Workflow for Pyran-Trione Catalyst Design:

| Step | AI/ML Tool | Input Data | Output |

| 1. Data Collection | Natural Language Processing | Scientific literature, patents | Database of known pyran-trione syntheses and properties |

| 2. Reactivity Prediction | Random Forest / Neural Network | Molecular descriptors of reactants | Predicted reaction yield and regioselectivity |

| 3. Catalyst Design | Generative Adversarial Network (GAN) | Desired product properties | Novel catalyst structures for pyran-trione derivatization |

| 4. Experimental Validation | Automated Synthesis Platform | AI-proposed catalyst and reaction conditions | Experimental validation of predicted outcomes |

The integration of AI and ML with automated synthesis and high-throughput screening will create a closed-loop system for accelerated discovery, where AI proposes new molecules, robots synthesize and test them, and the results are fed back to the AI to refine its models. arxiv.org

Exploration of New Catalytic Pathways for Derivatization of the this compound Scaffold

The development of novel and efficient catalytic methodologies is crucial for unlocking the full synthetic potential of the this compound scaffold. nih.govyoutube.comyoutube.comresearchgate.netacs.orgresearchgate.netrsc.org Future research should focus on exploring a diverse range of catalytic systems to achieve selective functionalization of this poly-carbonyl compound.

Organocatalysis represents a particularly promising avenue. Chiral organocatalysts could be employed to achieve enantioselective transformations at the various reactive sites of the molecule, leading to the synthesis of optically active pyran-trione derivatives. nih.gov For instance, proline and its derivatives have been shown to be effective catalysts for various transformations of carbonyl compounds.

Transition-metal catalysis also offers a wealth of opportunities. acs.org Catalysts based on palladium, copper, rhodium, and other metals could be used to mediate a variety of cross-coupling and C-H activation reactions, allowing for the introduction of a wide range of substituents onto the pyran-trione core. researchgate.net The development of catalysts for the stereoselective reduction of the ketone functionalities would also be of significant interest. rsc.org

Emerging Catalytic Strategies for Pyran-Trione Derivatization:

| Catalytic Approach | Target Transformation | Potential Advantages |

| Asymmetric Aminocatalysis | Enantioselective functionalization of acetyl groups | Access to chiral building blocks |

| Photoredox Catalysis | Radical-mediated C-H functionalization | Mild reaction conditions, novel reactivity |

| Dual Catalysis (Metal + Organo) | Synergistic activation for complex transformations | Access to previously unattainable structures |

| Biocatalysis | Enzyme-mediated selective modifications | High selectivity, green and sustainable |

Furthermore, the exploration of photoredox catalysis and biocatalysis could open up new and unconventional reaction pathways for the derivatization of this compound, leading to the discovery of molecules with unique structures and properties.

Q & A

Q. What are the optimal synthetic pathways for 3,5-Diacetyltetrahydropyran-2,4,6-trione, and how can purity be maximized?

Methodological Answer:

- Stepwise Optimization : Begin with acid-catalyzed cyclization of diketone precursors, inspired by the synthesis of fluorinated dihydropyrans in . Test solvents (e.g., acetonitrile vs. trifluoroacetic acid) and catalysts (e.g., p-toluenesulfonic acid) to assess their impact on reaction selectivity and yield.

- Purification : Use recrystallization from ethanol-DMF mixtures (3:1 ratio) for high-purity isolation, as demonstrated for structurally similar heterocycles .

- Monitoring : Employ HPLC to track intermediate formation and ensure completion of the acetylation step.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as applied to tetrahydro-2H-pyran derivatives in .

- Spectroscopic Validation : Combine / NMR to verify acetyl group positioning and IR spectroscopy to identify ketone and ester functionalities.

- Mass Spectrometry : Use high-resolution MS to confirm molecular formula and detect potential byproducts.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate reaction mechanisms involving this compound under varying conditions?

Methodological Answer:

- Mechanistic Modeling : Perform DFT calculations to map energy profiles for key reactions, such as acid-catalyzed ring-opening or nucleophilic additions. Reference , where DFT clarified divergent reaction pathways for fluorinated pyrans under different solvents .

- Intermediate Detection : Simulate transition states and intermediates (e.g., pyrylium ions) to explain selectivity in multi-step syntheses. Validate computational results with experimental kinetic data.

Q. What experimental strategies can address contradictions in reported thermal stability data for this compound?

Methodological Answer:

- Multi-Method Analysis : Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to distinguish decomposition phases. Cross-reference with dynamic vapor sorption (DVS) to assess humidity impacts.

- Surface Interactions : Investigate adsorption/desorption behavior on silica or cellulose surfaces (as in ’s indoor surface studies) to determine environmental stability .

Q. How do solvent polarity and acid strength influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., TFA) solvents to modulate reaction rates and regioselectivity. For example, showed trifluoroacetic acid stabilized intermediates in dihydropyran reactions .

- Acid-Base Titration : Quantify the compound’s protonation states under varying pH using UV-Vis spectroscopy to correlate with reactivity trends.

Q. What advanced spectroscopic methods can resolve ambiguities in the compound’s tautomeric equilibria?

Methodological Answer:

- Dynamic NMR : Perform variable-temperature NMR to observe tautomer interconversion rates.

- Solid-State Analysis : Use cross-polarization magic-angle spinning (CP-MAS) NMR to compare solution and solid-state tautomeric preferences, as applied in ’s crystal structure studies .

Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Critical Parameter Logging : Document exact stoichiometry, solvent purity, and stirring rates, which are often overlooked.

- Reproducibility Protocols : Adopt a standardized reaction setup (e.g., inert atmosphere, controlled humidity) to minimize environmental variability, as emphasized in ’s surface chemistry studies .

Q. What role do trace impurities play in altering the compound’s catalytic or biological activity?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted diketones or acetylated isomers).

- Activity Correlation : Compare bioassay results (e.g., enzyme inhibition) across batches with differing impurity levels to establish structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.